N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide
説明
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-27-18)23-10-13-26-14-11-23/h1-7,12,17H,8-11,13-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWFZUVSVFAALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This can be achieved through the Vilsmeier-Haack reaction, where furan is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde.
Synthesis of the morpholinoethyl intermediate: This involves the reaction of morpholine with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.
Coupling of intermediates: The furan-2-yl and morpholinoethyl intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The oxalamide group can be reduced to form the corresponding amine under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Anticancer Properties
Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide may exhibit anticancer properties. The furan moiety is known to enhance the reactivity of the compound towards biological targets, potentially leading to the inhibition of tumor growth.
In vitro studies have demonstrated that derivatives of oxalamides can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. The presence of the morpholino group is believed to play a crucial role in enhancing membrane permeability, allowing the compound to exert its effects on bacterial cells .
Drug Development
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide serves as a lead compound for the development of new pharmaceuticals targeting various diseases. Its unique structure can be modified to optimize efficacy and selectivity for specific biological targets.
Polypharmacology
The compound's ability to interact with multiple targets makes it an interesting candidate for polypharmacology—the design of drugs that can act on multiple pathways or diseases simultaneously. This approach could lead to more effective treatments for complex diseases such as cancer and neurodegenerative disorders .
Case Study on Anticancer Activity
A detailed case study published in a reputable journal highlighted the synthesis and evaluation of various oxalamide derivatives, including N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide. The study reported significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds. The study involved testing against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited notable antibacterial activity, thus supporting the potential use of this compound in treating bacterial infections .
作用機序
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets:
類似化合物との比較
Oxalamide Derivatives with Varied N1 Substituents
Key structural analogs include adamantyl-substituted oxalamides described in . A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison of Oxalamide Derivatives
Key Observations :
- Morpholinoethyl vs. Adamantyl: The morpholinoethyl group in the target compound likely enhances water solubility compared to the adamantyl group, which is highly lipophilic and may hinder membrane permeability .
- Furan vs. Adamantyl : The furan ring in the target compound could engage in π-π stacking interactions with aromatic residues in biological targets, whereas the adamantyl group may enhance binding to hydrophobic pockets.
- Phenethyl vs.
Furan-Containing Compounds with Diverse Pharmacological Activities
highlights thiazolyl hydrazone derivatives bearing furan and nitroaryl groups, which exhibit antifungal and anticancer activities. Although structurally distinct from the target oxalamide, these compounds underscore the pharmacological relevance of furan moieties:
Structural Implications :
- The furan ring in both compound classes may contribute to planar aromatic interactions with biological targets. However, the oxalamide backbone in the target compound could offer additional hydrogen-bonding sites (via carbonyl groups) compared to the thiazole-hydrazone system.
- The morpholinoethyl group in the target compound may improve solubility and bioavailability relative to the nitroaryl-substituted furans in , which exhibit higher MIC/IC50 values .
Morpholinoethyl-Containing Compounds
lists UR-12 (7-methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide), a regulated compound with a morpholinoethyl group. While UR-12 and the target compound share the morpholinoethyl moiety, their cores differ significantly (indole carboxamide vs. oxalamide). This comparison highlights the versatility of morpholinoethyl groups in modulating solubility and receptor interactions across diverse scaffolds .
生物活性
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 308.36 g/mol
- CAS Number : 2072109-00-1
- Appearance : White to off-white powder
- Stability : Stable under normal conditions
Anticancer Properties
Recent studies have indicated that compounds similar to N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide exhibit significant anticancer activity. For instance, derivatives of furan and oxalamide have been shown to inhibit the growth of various cancer cell lines.
Case Study : A derivative demonstrated an IC50 value of 15 µM against breast cancer cells, indicating a moderate level of efficacy in inhibiting cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of tyrosinase, an enzyme critical in melanin production.
Research Findings :
- In vitro assays revealed that similar compounds inhibited tyrosinase with IC50 values ranging from 0.0433 µM to 0.28 µM, showcasing high potency compared to standard inhibitors like kojic acid (IC50 = 19.97 µM) .
Antimicrobial Activity
There is emerging evidence that compounds with a furan moiety possess antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Inhibits tyrosinase activity | |
| Antimicrobial | Exhibits inhibitory effects on bacterial strains |
The mechanisms through which N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide exerts its effects are likely multifaceted:
- Enzyme Interaction : The compound may bind to the active site of target enzymes, altering their activity.
- Cellular Uptake : The morpholinoethyl group may facilitate cellular uptake, enhancing bioavailability.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that similar compounds induce ROS production, leading to apoptosis in cancer cells.
Q & A
Q. What are the key synthetic routes for N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-phenethyloxalamide, and how can intermediates be optimized?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Intermediate preparation : Morpholinoethylamine derivatives are synthesized via nucleophilic substitution of morpholine with halogenated precursors (e.g., 2-chloroethylamine) under reflux in aprotic solvents like dichloromethane .
- Oxalamide coupling : The oxalamide backbone is formed by reacting oxalyl chloride with phenethylamine, followed by coupling with the morpholinoethyl-furan intermediate. Carbodiimides (e.g., DCC) and HOBt are used to activate carboxyl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- NMR : H and C NMR confirm the presence of furan (δ 6.2–7.4 ppm), morpholine (δ 2.4–3.8 ppm), and oxalamide protons (δ 8.1–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., m/z 433.512 for CHNO) .
Q. How does the compound’s reactivity influence its stability under varying pH and temperature conditions?
- Hydrolysis : The oxalamide bond is susceptible to hydrolysis in acidic (pH <3) or alkaline (pH >10) conditions. Stability studies in phosphate buffers (pH 7.4, 37°C) over 24 hours are recommended for biological assays .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres .
Advanced Research Questions
Q. How can contradictory bioactivity data from analogous oxalamides guide target validation for this compound?
- Case Study : Analogous compounds with morpholinoethyl groups (e.g., N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide) show conflicting IC values in kinase inhibition assays. Resolve discrepancies by:
- Standardizing assay conditions (ATP concentration, incubation time) .
- Profiling off-target effects via kinome-wide screening .
- Structure-Activity Relationship (SAR) : Modifying the furan ring to thiophene (as in ) enhances lipophilicity and membrane permeability, which could explain variations in cytotoxicity .
Q. What experimental strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the coupling step to control stereochemistry .
- Flow Chemistry : Continuous flow systems improve reaction control (temperature, mixing) and reduce side products compared to batch methods .
- DoE (Design of Experiments) : Screen variables (solvent polarity, stoichiometry) to identify critical parameters. For example, excess oxalyl chloride (1.5 eq.) improves coupling efficiency by 20% .
Q. How can computational modeling predict binding modes with biological targets such as kinases or GPCRs?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the morpholinoethyl group and kinase ATP-binding pockets (e.g., EGFR). The furan ring may form π-π interactions with phenylalanine residues .
- MD Simulations : Assess binding stability over 100 ns trajectories. Analogous compounds show increased residence time when the morpholino group adopts a chair conformation .
Q. What methodologies resolve spectral interference in complex biological matrices during pharmacokinetic studies?
- Sample Preparation : Solid-phase extraction (C18 cartridges) removes proteins and lipids from plasma .
- LC-MS/MS : Use MRM (multiple reaction monitoring) for selective quantification (e.g., transition m/z 433 → 315 for the parent ion) .
- Internal Standards : Deuterated analogs (e.g., d-morpholinoethyl) correct for matrix effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of similar oxalamides?
- Issue : Solubility in DMSO ranges from 10 mM to <1 mM across studies.
- Resolution :
- Validate purity via HPLC (impurities like unreacted amines reduce solubility) .
- Use equilibrium solubility assays (shake-flask method) under controlled humidity .
Q. Why do in vitro and in vivo toxicity profiles of morpholinoethyl-containing compounds vary?
- Metabolic Stability : Hepatic microsome assays (human/rat) reveal rapid CYP450-mediated oxidation of the morpholine ring, reducing in vivo toxicity despite high in vitro IC values .
- Prodrug Strategies : Modify the morpholino group to a tert-butyl carbamate, which is cleaved in vivo, improving bioavailability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
